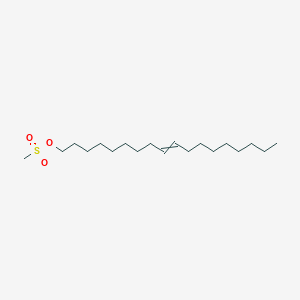

Oleyl mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oleyl methanesulphonate, also known as Oleyl methanesulphonate, is a useful research compound. Its molecular formula is C19H38O3S and its molecular weight is 346.6 g/mol. The purity is usually 95%.

The exact mass of the compound Oleyl methanesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oleyl methanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleyl methanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Nanopartículas Coloidales

El oleyl mesilato se usa en la síntesis de nanopartículas coloidales. Actúa como ligando en la síntesis química de nanopartículas, controlando el tamaño y la forma de las nanopartículas y evitando su agregación . Las diferentes fuerzas de unión de estas moléculas y sus distintos modos de unión en facetas específicas afectan la cinética de reacción hacia la producción de nanoestructuras con características personalizadas .

Comportamientos de Adsorción y Agregación

Se sintetizó y se identificó mediante FT-IR y 1H NMR un surfactante extendido a base de alcohol oleílico, oleato de polietilén glicol-polipropilén glicol sulfato de sodio (OE3P3S). Se investigaron los comportamientos de adsorción y agregación de OE3P3S y su mezcla con el surfactante catiónico bromuro de alquiltrimetilammonio (ATAB) bajo diferentes relaciones molares .

Alargamiento de la Cadena de Compuestos Alifáticos

El oleyl mesilato se utiliza en el alargamiento de la cadena de compuestos alifáticos. Por ejemplo, se utiliza en la preparación de cis-10-nonadecanoato de metilo .

Mutagenésis in Vitro

Aunque no está directamente relacionado con el oleyl mesilato, sino con un compuesto similar, el metanosulfonato de etilo (EMS), vale la pena mencionar que el EMS se ha utilizado para la mutagenésis in vitro, el polimorfismo y la inestabilidad genómica en el trigo . Esto sugiere aplicaciones potenciales de oleyl mesilato en contextos similares.

Transporte de Peces

El metanosulfonato de tricaína (MS-222), un compuesto similar al oleyl mesilato, se ha utilizado para reducir el estrés en los peces durante el transporte de alta densidad y larga distancia . Esto sugiere aplicaciones potenciales de oleyl mesilato en contextos similares.

Hidrometalurgia

El ácido metanosulfónico (MSA), un compuesto similar al oleyl mesilato, se ha utilizado en hidrometalurgia . Esto sugiere aplicaciones potenciales de oleyl mesilato en contextos similares.

Mecanismo De Acción

Target of Action

It is known that oleyl mesylate is used in lipid-based drug delivery systems , suggesting that its targets could be cells or tissues where the drug needs to be delivered.

Mode of Action

It is known that this compound, as a lipid-based vehicle, can interact with cell membranes and facilitate the delivery of drugs . The interaction of this compound with its targets could lead to changes in the cell membrane’s properties, allowing for the efficient delivery of drugs.

Análisis Bioquímico

Biochemical Properties

Oleyl mesylate interacts with various biomolecules in biochemical reactions. It is a lipid-based vehicle used in drug delivery systems

Cellular Effects

The cellular effects of this compound are not well-studied. Research on oleic acid, a related compound, suggests that it can affect cellular processes. For instance, oleic acid has been found to upregulate the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex

Molecular Mechanism

It is known to be a derivative of Oleyl Alcohol and has been used in various formulations for drug delivery

Temporal Effects in Laboratory Settings

A study on the effects of oleic acid and oleyl alcohol on human skin barrier showed that oleic acid promoted permeation through ex vivo human skin more rapidly than oleyl alcohol due to fluidization of stratum corneum lipids . After 12 hours, the effect of these enhancers on permeation leveled off .

Metabolic Pathways

Oleic acid, a related compound, has been found to regulate molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .

Propiedades

Número CAS |

35709-09-2 |

|---|---|

Fórmula molecular |

C19H38O3S |

Peso molecular |

346.6 g/mol |

Nombre IUPAC |

[(E)-octadec-9-enyl] methanesulfonate |

InChI |

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |

Clave InChI |

SFCVHVDJESFESU-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

Key on ui other cas no. |

35709-09-2 |

Pictogramas |

Irritant |

Sinónimos |

(9Z)-1-Methanesulfonate-9-octadecen-1-ol; (Z)-9-Octadecen-1-yl methanesulfonate; Oleyl methanesulfonate; cis-9-Octadecenyl Mesylate; cis-9-Octadecenyl Methanesulfonate_x000B_ |

Origen del producto |

United States |

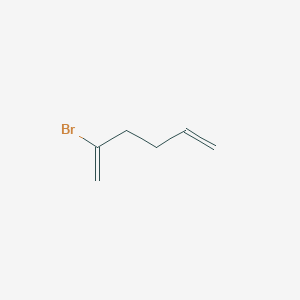

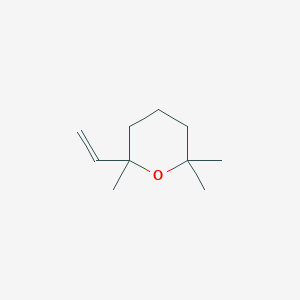

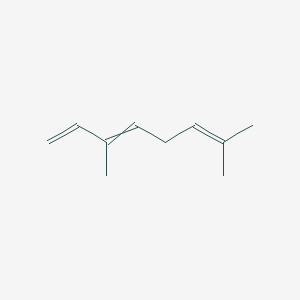

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

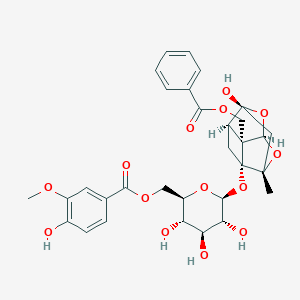

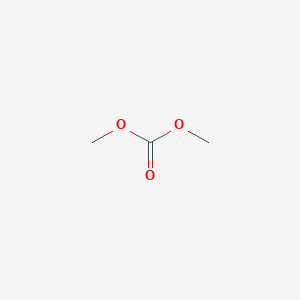

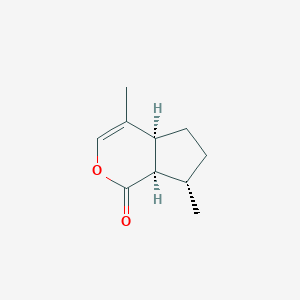

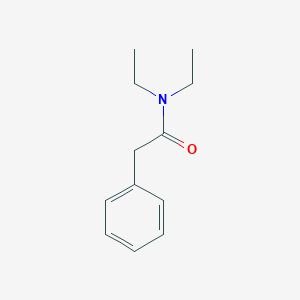

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)